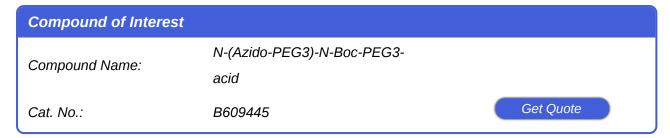


Application Notes: N-(Azido-PEG3)-N-Boc-PEG3acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Azido-PEG3)-N-Boc-PEG3-acid is a heterobifunctional, PEG-based linker designed for advanced bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique structure incorporates three key functionalities:

- Carboxylic Acid (-COOH): Enables covalent linkage to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry (EDC/NHS).
- Azide (-N₃): A versatile functional group for "click chemistry." It can undergo a highly efficient
 and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or
 a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g.,
 DBCO, BCN).[1][3] SPAAC is particularly valuable as it proceeds without the need for a
 cytotoxic copper catalyst, making it ideal for use in biological systems.[4][5][6]
- Boc-Protected Amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the amine for subsequent modification.[7][8]



The dual polyethylene glycol (PEG3) spacers enhance aqueous solubility, reduce steric hindrance, and minimize immunogenicity of the resulting conjugate.[3]

Physicochemical and Reagent Data

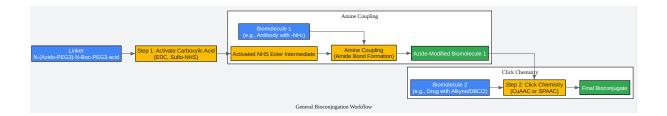
A summary of the linker's properties and common reagents is provided below.

Parameter	Value / Information	Source
Linker Compound Name	N-(Azido-PEG3)-N-Boc-PEG3- acid	[2]
CAS Number	2112731-52-7	[2][3]
Molecular Formula	C22H42N4O10	[2][3]
Molecular Weight	522.6 g/mol	[2][3]
Storage Conditions	2-8°C or -20°C, store in a dry, sealed container	[3][9][10]
EDC (CAS 25952-53-8)	1-Ethyl-3-(3- dimethylaminopropyl)carbodiim ide	N/A
Sulfo-NHS (CAS 106627-54-7)	N-hydroxysulfosuccinimide	N/A
DBCO-Functionalized Payload	Dibenzocyclooctyne derivative	N/A
Copper (II) Sulfate	CuSO ₄	N/A
THPTA (CAS 75846-13-0)	Tris(3- hydroxypropyltriazolylmethyl)a mine	[11]
Sodium Ascorbate	C ₆ H ₇ NaO ₆	[12]

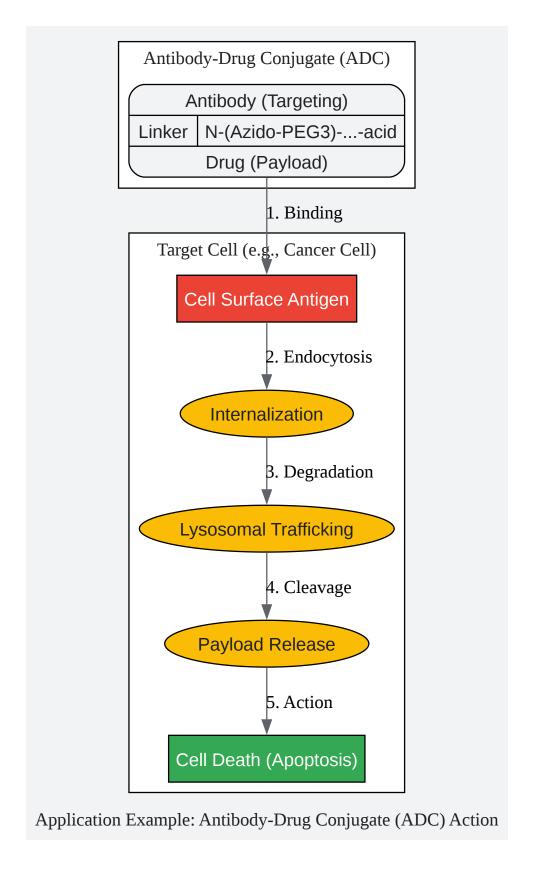
Experimental Workflows & Logical Relationships

The versatility of the **N-(Azido-PEG3)-N-Boc-PEG3-acid** linker allows for multiple strategic pathways in bioconjugation. The primary workflow involves a two-step sequential conjugation.









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